molecular formula C15H16N2O B8208513 4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No. B8208513
M. Wt: 240.30 g/mol
InChI Key: CCXYFOHSQUOJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Research : This compound has a planar structure without significant – interactions, making it of interest in chemical research (Machado et al., 2007).

  • Potential in Cancer Research : It was synthesized and screened for growth-inhibitory activity against cancer cell lines, although it was found to be less potent than other compounds (McCarroll et al., 2010).

  • Antimicrobial Applications : The compound has shown potential as a novel antimicrobial agent (Keshk et al., 2008).

  • Use in Determining Absolute Configurations : Diastereo-enriched substituted versions of this compound have been used to determine the absolute configurations of synthetic 2,2′-binaphthalenes (Baker et al., 2000).

  • Diabetes Research : A related compound, Isopropyl-4-(3-cyano-5-(quinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate, was identified as a novel cyanopyridine derivative for further optimization in type 2 diabetes research (Sharma et al., 2011).

  • Anti-Tubercular and Antifungal Activity : Quinoline-appended triazoles, similar to the compound , showed promising anti-tubercular and antifungal activity, suggesting potential as novel therapeutic agents (Nesaragi et al., 2021).

properties

IUPAC Name

4-propan-2-yl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXYFOHSQUOJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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